REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH2:10][C:11]#[N:12])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].Br[CH2:14][CH2:15]Br.[H-].[Na+]>CS(C)=O.CCOCC.CS(C)=O>[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2([C:11]#[N:12])[CH2:15][CH2:14]2)[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2] |f:2.3,4.5|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)CC#N
|
Name
|
|
Quantity
|
1.329 mL
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
1.233 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
DMSO Et2O
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C.CCOCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature for 24 h under N2 atm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
CUSTOM
|
Details
|
Resulting mixture
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched by addition of IPA (2 ml) and water
|
Type
|
CUSTOM
|
Details
|
partitioned between water (300 ml) and EtOAc (300 ml)
|
Type
|
EXTRACTION
|
Details
|
The aq. phase was re-extracted with EtOAc (300 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined organic layers were dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)C1(CC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9.56 mmol | |
AMOUNT: MASS | 1.799 g | |
YIELD: CALCULATEDPERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |